molecular formula C11H21N3O4 B3062785 (Tert-butyloxycarbonyl)-alanyl-alanyl-amine CAS No. 41036-24-2

(Tert-butyloxycarbonyl)-alanyl-alanyl-amine

Cat. No.: B3062785
CAS No.: 41036-24-2
M. Wt: 259.30 g/mol
InChI Key: OAXZAMSRJZWMEV-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine is a compound that belongs to the class of protected dipeptides. The tert-butyloxycarbonyl group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amino group from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine involves the protection and deprotection of the amino group. The tert-butyloxycarbonyl group protects the amino group from undesired reactions during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptide chains .

Comparison with Similar Compounds

  • (Tert-Butyloxycarbonyl)-Glycyl-Glycyl-Amine
  • (Tert-Butyloxycarbonyl)-Valyl-Valyl-Amine
  • (Tert-Butyloxycarbonyl)-Leucyl-Leucyl-Amine

Comparison: (Tert-Butyloxycarbonyl)-Alanyl-Alanyl-Amine is unique in its specific sequence of alanine residues, which imparts distinct properties compared to other similar compounds. The choice of amino acids in the sequence can affect the compound’s reactivity, solubility, and overall behavior in peptide synthesis .

Properties

CAS No.

41036-24-2

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C11H21N3O4/c1-6(8(12)15)13-9(16)7(2)14-10(17)18-11(3,4)5/h6-7H,1-5H3,(H2,12,15)(H,13,16)(H,14,17)/t6-,7-/m0/s1

InChI Key

OAXZAMSRJZWMEV-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)NC(=O)OC(C)(C)C

sequence

AA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.